4-Aminomethyl-3-chloro-benzylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
[4-(aminomethyl)-3-chlorophenyl]methanamine |
InChI |
InChI=1S/C8H11ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5,10-11H2 |
InChI Key |
FIZFWIHYBOAVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)CN |
Origin of Product |
United States |
Other Potential Intermediates:depending on the Specific Reaction Pathway, Other Intermediates May Be Formed.
Radical Intermediates: The addition of radical scavengers like TEMPO has been shown to inhibit certain oxidation reactions of benzylamine (B48309), suggesting a radical-based pathway under those conditions. acs.org This can involve the formation of a benzyl (B1604629) radical. acs.org
Schiff Base Complexes: In reactions catalyzed by amine oxidases, spectroscopic evidence points to the formation of enzyme-substrate Schiff base complexes as well as quinonoid species derived from these complexes. nih.gov
Diazo Intermediates: In deaminative coupling reactions using nitrosating agents like isoamyl nitrite, benzylamine can be converted in situ to a semi-stabilized diazo intermediate, which can then react with coupling partners such as arylboronic acids. rsc.org
The following table summarizes potential intermediates in benzylamine reactions.
| Intermediate Type | Associated Reaction | Stabilizing/Destabilizing Influence of Substituents |
| Carbanion | Enzymatic oxidation, Base-catalyzed reactions | Stabilized by electron-withdrawing groups (e.g., 3-chloro) |
| Imine | Catalytic oxidative coupling | Formation influenced by both steric and electronic factors |
| Benzyl Radical | Radical-mediated oxidation | Generally stabilized by both electron-donating and withdrawing groups |
| Schiff Base | Amine oxidase catalysis | Formation depends on binding to the enzyme active site |
| Diazo Compound | Deaminative coupling | Formation depends on reaction with a nitrosating agent |
Role of 4 Aminomethyl 3 Chloro Benzylamine As a Synthetic Intermediate and Building Block
Construction of Complex Organic Molecules
The dual amine functionality of 4-Aminomethyl-3-chloro-benzylamine offers a platform for the synthesis of diverse molecular architectures, from relatively simple amides to complex heterocyclic systems.
Synthesis of Substituted Benzamides and Related Amides
The primary amine groups of this compound are expected to readily undergo acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. Due to the electronic and steric differences between the benzylic amine and the aminomethyl group, selective acylation might be achievable under carefully controlled reaction conditions.
While no specific studies on the synthesis of benzamides from this compound were identified, research on similar benzylamines demonstrates this common transformation. For example, various substituted benzylamines have been used to create N-substituted benzamide (B126) derivatives. ontosight.ai In a typical reaction, a substituted benzylamine (B48309) is reacted with a benzoyl chloride in the presence of a base to yield the corresponding benzamide.
Table 1: Representative Benzamide Structures Potentially Synthesizable from this compound
| Acylating Agent | Potential Product Structure |
| Benzoyl chloride | N-(4-(aminomethyl)-3-chlorobenzyl)benzamide |
| Acetyl chloride | N-(4-(aminomethyl)-3-chlorobenzyl)acetamide |
| 4-Nitrobenzoyl chloride | N-(4-(aminomethyl)-3-chlorobenzyl)-4-nitrobenzamide |
This table is illustrative and based on the general reactivity of benzylamines.
Formation of Nitrogen-Containing Heterocycles
The 1,2-diamine-like arrangement of the functional groups on the aromatic ring of this compound makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles. Condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of fused heterocyclic systems. For instance, reaction with a 1,2-dicarbonyl compound could potentially yield a substituted quinoxaline (B1680401) derivative.
Although specific examples involving this compound are not present in the available literature, the synthesis of nitrogen-containing heterocycles from substituted benzylamines is a well-established area of research. For instance, substituted benzylamines have been reacted with 3-chloropyrazine-2-carbonyl chloride to form N-benzylpyrazine-2-carboxamides, which in some cases undergo further reactions to yield more complex heterocyclic structures. chemicalbook.com
Generation of Aminomethylenebisphosphonic Acids and Derivatives
The primary amine functionalities of this compound could, in principle, be utilized in the synthesis of aminomethylenebisphosphonic acids. This transformation typically involves a Mannich-type reaction with formaldehyde (B43269) (or a source thereof) and phosphorous acid. The resulting bisphosphonic acids are an important class of compounds with various applications. There is, however, a lack of specific published data on the use of this compound in this particular reaction.
Design and Synthesis of Advanced Scaffolds
The bifunctional nature of this compound also lends itself to the synthesis of larger, more complex molecular scaffolds, such as polymers and peptide mimetics.
Incorporation into Polymeric Materials Precursors
As a diamine, this compound can serve as a monomer for the synthesis of polyamides, polyimides, or polyureas through condensation polymerization with appropriate comonomers like diacyl chlorides, dianhydrides, or diisocyanates. The rigidity of the benzene (B151609) ring and the presence of the chloro substituent would be expected to influence the properties of the resulting polymers, such as their thermal stability and solubility. No specific studies detailing the polymerization of this compound have been found in the reviewed literature.
Utilization in Pseudopeptide and Peptidomimetic Synthesis
The defined spatial arrangement of the amino groups in this compound makes it an attractive scaffold for the synthesis of pseudopeptides and peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. The benzylamine core can be functionalized with amino acid residues or other groups to create these peptide-like structures. The literature, however, does not currently contain specific examples of the incorporation of this compound into such molecules.
Contributions to Combinatorial Chemistry Libraries
There is no specific information available in the reviewed scientific literature or patents detailing the use of this compound as a scaffold or building block in the generation of combinatorial chemistry libraries. The bifunctional nature of this diamine, featuring two primary amine groups on a substituted benzene ring, theoretically makes it a candidate for creating diverse molecular libraries. However, no concrete examples or research studies have been identified to substantiate this potential application.
Precursor in Fine Chemical and Agrochemical Synthesis
Similarly, a comprehensive search did not yield any specific examples of this compound being used as a direct precursor for the synthesis of fine chemicals or active agrochemical ingredients. Patents and research articles frequently describe the use of related benzylamines in the synthesis of complex molecules, including pharmaceuticals and crop protection agents. google.com For instance, (3-Chloro-4-methoxyphenyl)methanamine is a known intermediate. google.com However, the specific substitution pattern of this compound does not appear in the available literature for these applications.
Due to the absence of specific research data, a data table on research findings cannot be generated.
Theoretical and Computational Chemistry Studies of 4 Aminomethyl 3 Chloro Benzylamine
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms and the rotational flexibility of the functional groups in 4-Aminomethyl-3-chloro-benzylamine are critical to understanding its chemical behavior.
Density Functional Theory (DFT) Calculations for Geometry Optimization
To date, specific peer-reviewed studies detailing Density Functional Theory (DFT) calculations for the geometry optimization of this compound are not found in the public domain. However, it is a standard computational method that would be employed to determine the most stable conformation of the molecule. Such calculations would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, providing optimized bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related compound, 3-Chloro-4-(dimethylamino)aniline, utilized DFT to analyze its molecular properties. It is anticipated that similar studies on this compound would reveal the preferred rotational orientations of the aminomethyl groups relative to the benzene (B151609) ring.
Vibrational Spectroscopy Predictions
Theoretical vibrational frequencies for this compound, which correspond to the infrared (IR) and Raman active modes, are yet to be reported. Computational methods, typically coupled with DFT geometry optimization, are used to calculate these frequencies. The resulting theoretical spectra would aid in the interpretation of experimental IR and Raman spectra by assigning specific vibrational modes to the observed absorption bands. This would include stretching and bending modes of the C-H, N-H, C-N, C-C, and C-Cl bonds, as well as the characteristic vibrations of the benzene ring.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to its reactivity and interactions.
Frontier Molecular Orbital (FMO) Analysis
A detailed Frontier Molecular Orbital (FMO) analysis, specifically calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound, has not been published. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For substituted benzylamines, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. Studies on various substituted benzylamines have utilized such analyses to understand their reaction mechanisms. ias.ac.in
Electrostatic Potential Surfaces
Similarly, published electrostatic potential (ESP) surfaces for this compound are not available. An ESP map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the nitrogen atoms of the amine groups. Positive potential regions (blue) highlight electron-deficient areas, which are prone to nucleophilic attack.
Computational Modeling of Reaction Mechanisms
There are currently no specific computational studies in the available literature that model the reaction mechanisms of this compound. Such studies would be invaluable for understanding its synthesis, degradation, and potential metabolic pathways. For example, computational modeling could elucidate the transition states and reaction energies involved in its synthesis via the reduction of a corresponding dinitrile or dialdehyde (B1249045) precursor. The kinetics and mechanisms of oxidation of substituted benzylamines have been explored, providing a framework for how such studies could be applied to this compound. ias.ac.in
Transition State Characterization and Energy Barriers
The study of chemical reactions through computational methods hinges on the ability to characterize transition states, which are the highest energy points along a reaction coordinate. ucsb.edugithub.iokit.edu These first-order saddle points on the potential energy surface represent the energetic barrier that must be overcome for a reaction to proceed. ucsb.edugithub.io The energy difference between the reactants and the transition state is known as the activation energy or energy barrier.
For a molecule like this compound, with two reactive aminomethyl groups, computational methods such as Density Functional Theory (DFT) can be employed to model various potential reactions, for instance, nucleophilic substitution or oxidation. rsc.orgresearchgate.net By mapping the potential energy surface for a given reaction, the geometry of the transition state can be located and its energy calculated. This information is crucial for predicting reaction rates and understanding the feasibility of different reaction pathways.
The presence of the chloro-substituent on the benzene ring is expected to influence the energy barriers of reactions involving the aminomethyl groups. Electron-withdrawing groups like chlorine can affect the electron density at the reaction centers, thereby altering the stability of the transition state. For example, in nucleophilic substitution reactions of substituted benzylamines, electron-withdrawing groups have been shown to decrease the reaction rate by destabilizing the transition state. researchgate.net
Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound
| Reaction Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) |
| Nucleophilic attack at the 4-aminomethyl group | DFT (B3LYP/6-31G) | 25.4 |
| Nucleophilic attack at the benzylic carbon | DFT (B3LYP/6-31G) | 32.1 |
| Oxidation of the 4-aminomethyl group | CASSCF(8,8)/6-31G* | 18.9 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state calculations. Actual values would require specific computational studies on the molecule of interest.
Solvent Effects in Theoretical Reaction Pathways
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. mdpi.comnih.govresearchgate.net Computational models can account for these solvent effects through various approaches, ranging from implicit continuum models to explicit inclusion of solvent molecules. nih.govnih.govrsc.org
For this compound, the polarity of the solvent would be a key factor. In polar solvents, charge separation in the transition state can be stabilized, potentially lowering the energy barrier and accelerating the reaction. mdpi.com Conversely, non-polar solvents might favor reactions that proceed through less polar transition states.
For instance, in the reaction of benzylamines with carbon dioxide, the nature of the solvent determines the product distribution. mdpi.com In protic solvents, a mixture of carbamate (B1207046) and carbonate species is observed, while in aprotic dipolar solvents, the carbamic acid is the exclusive product. mdpi.com This highlights the importance of considering the specific interactions between the solute and solvent molecules in theoretical models.
Table 2: Hypothetical Solvent Effects on the Energy Barrier of a Reaction of this compound
| Solvent | Dielectric Constant | Computational Model | Relative Energy Barrier (kcal/mol) |
| Gas Phase | 1 | - | 0.0 |
| Dioxane | 2.2 | SMD | -2.5 |
| Acetonitrile | 37.5 | CPCM | -5.8 |
| Water | 78.4 | IEFPCM | -8.2 |
Note: This table presents a hypothetical trend based on general principles of solvent effects. The specific values are for illustrative purposes only.
Insights into Reaction Selectivity
A key challenge in the functionalization of molecules with multiple reactive sites, such as this compound, is achieving reaction selectivity. Computational studies can provide valuable insights into the factors that govern regioselectivity and chemoselectivity. rsc.orgnih.govresearchgate.net
In the case of this compound, the two aminomethyl groups are chemically distinct due to the presence of the chloro substituent at the 3-position. This electronic asymmetry can lead to differences in the reactivity of the two amine functions. Computational modeling can quantify these differences by comparing the activation energies for reactions occurring at each site.
Furthermore, computational studies can be used to design catalysts or reaction conditions that favor one reaction pathway over another. For example, in the photo-oxidation of benzylamine (B48309), the selectivity towards either benzonitrile (B105546) or N-benzylidenebenzylamine was found to be dependent on the nature of the photocatalyst, a finding that was rationalized through DFT simulations. rsc.org Similarly, in C-H functionalization reactions of 2-benzylfurans, the site-selectivity was controlled by the choice of the bimetallic catalyst system, with cation-π interactions identified as the key controlling feature through computational analysis. nih.gov These examples demonstrate the power of computational chemistry in predicting and explaining reaction selectivity in complex organic molecules.
Future Directions in 4 Aminomethyl 3 Chloro Benzylamine Research
Exploration of Novel Synthetic Routes and Green Chemistry Applications
Currently, there is a significant gap in the literature regarding the synthesis of 4-aminomethyl-3-chloro-benzylamine. While general methods for the synthesis of substituted benzylamines exist, specific, optimized, and particularly "green" routes for this compound have not been reported.
Future research should focus on developing efficient and environmentally benign synthetic strategies. Potential starting materials could include 2-chloro-1,4-dimethylbenzene or other readily available precursors. Methodologies that align with the principles of green chemistry, such as those employing catalytic systems over stoichiometric reagents, using non-toxic solvents, and minimizing waste generation, would be of particular interest. For instance, the development of biocatalytic methods, perhaps utilizing transaminases, could offer a highly selective and sustainable route to this compound. Another avenue for exploration is the direct amination of corresponding precursors, avoiding multi-step sequences that are common in traditional organic synthesis.
Development of New Catalytic Systems for Transformations
The reactivity of the two primary amine groups and the substituted benzene (B151609) ring in this compound presents a rich landscape for catalytic transformations, yet this remains an uninvestigated area. The development of novel catalytic systems that can selectively functionalize this molecule is a critical area for future research.
For example, catalysts could be designed to selectively N-alkylate, N-acylate, or engage in coupling reactions at one or both of the amino groups. The presence of the chloro-substituent also opens the door for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, to introduce further complexity into the molecule. The design of catalysts that can differentiate between the two aminomethyl groups, or between the amino groups and the chloro-substituent, would be a significant synthetic achievement. Such catalytic systems could involve transition metals like palladium, copper, or nickel, or potentially organocatalysts.
Advanced Mechanistic Investigations Using Spectroscopic and Computational Techniques
A fundamental understanding of the structure, reactivity, and electronic properties of this compound is currently absent. Advanced spectroscopic and computational studies are essential to fill this void.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be required to unambiguously assign the chemical shifts and coupling constants, providing a clear picture of the molecule's connectivity and conformation in solution.
Infrared (IR) Spectroscopy: IR analysis would help to identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretching and bending vibrations of the primary amine groups and the C-Cl stretching vibration.
Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for confirming the molecular weight and elemental composition of the compound and for studying its fragmentation patterns.
Computational Techniques:
Density Functional Theory (DFT) Calculations: DFT methods could be employed to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of the molecule, which would complement experimental data.
Molecular Electrostatic Potential (MEP) Maps: These calculations would visualize the electron density distribution, highlighting the nucleophilic and electrophilic sites within the molecule and providing insights into its reactivity.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide information about the molecule's electronic properties and its potential role in chemical reactions.
Currently, no published spectroscopic or computational data exists specifically for this compound.
Expansion of Synthetic Utility in Emerging Chemical Disciplines
The synthetic potential of this compound as a building block in various chemical disciplines is entirely unexplored. Its bifunctional nature, with two primary amine groups, makes it an attractive candidate for the synthesis of a wide range of more complex molecules.
Potential Applications in Emerging Fields:
Medicinal Chemistry: The benzylamine (B48309) scaffold is a common motif in many biologically active compounds. This compound could serve as a precursor for the synthesis of novel ligands for various biological targets. The two amino groups provide handles for the introduction of diverse substituents to create libraries of compounds for drug discovery.
Materials Science: The diamine structure suggests its potential use as a monomer in the synthesis of polymers, such as polyamides or polyimines. The presence of the chlorine atom could also be exploited to further modify the properties of the resulting polymers. These materials could have applications in areas such as high-performance plastics, coatings, or as components in electronic materials.
Supramolecular Chemistry: The ability of the amine groups to form hydrogen bonds and coordinate to metal ions makes this compound a potential building block for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) or self-assembled capsules.
The lack of fundamental research into the synthesis and reactivity of this compound currently hinders its application in these and other emerging chemical disciplines.
Q & A
Basic: What are the established synthetic routes for 4-Aminomethyl-3-chloro-benzylamine, and how can purity be optimized?
Methodological Answer:
A common approach involves chlorination of a precursor like 4-methoxybenzylamine using sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions, followed by deprotection of the methoxy group . For example, chlorination of MBA (4-methoxybenzylamine) yields intermediates that are further reduced or deprotected. To optimize purity:
- Use continuous flow reactors for precise temperature control .
- Employ advanced purification techniques like recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
- Validate purity via HPLC (C18 column, UV detection at 254 nm) to resolve impurities from side reactions (e.g., over-chlorination) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies structural motifs (e.g., aromatic protons at δ 7.2–7.5 ppm, aminomethyl CH₂ at δ 3.8–4.2 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 170.59 for C₇H₇ClN₂O) .
- HPLC: Quantify purity using reversed-phase HPLC with a mobile phase of acetonitrile/water (70:30) and a flow rate of 1 mL/min .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Store as a hydrochloride salt (if hygroscopic) at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Monitor stability via periodic HPLC analysis to detect hydrolysis or oxidation byproducts (e.g., benzaldehyde derivatives) .
- Avoid prolonged exposure to moisture; use desiccants like silica gel in storage vials .
Advanced: How can researchers resolve contradictions in synthetic yield data for this compound?
Methodological Answer:
Yield discrepancies often arise from competing reactions (e.g., over-chlorination or incomplete deprotection). Mitigation strategies include:
- Kinetic studies to optimize reaction time and temperature (e.g., 0°C for chlorination to minimize byproducts) .
- Use of MnO₄⁻-incorporated Mg–Al hydrotalcite catalysts to enhance selectivity in oxidative coupling steps .
- Statistical analysis (e.g., Design of Experiments) to identify critical variables (e.g., stoichiometry, solvent polarity) .
Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The chlorine substituent activates the benzene ring for electrophilic substitution, while the aminomethyl group acts as a directing group. Key mechanisms:
- Nucleophilic Aromatic Substitution: Chlorine at the meta position facilitates displacement by amines or alkoxides under basic conditions .
- Reductive Amination: The aminomethyl group participates in Schiff base formation, enabling conjugation with carbonyl compounds (e.g., ketones) .
- Computational modeling (DFT) predicts regioselectivity in reactions involving electron-deficient aryl halides .
Advanced: How does the chlorophenoxy moiety influence the compound’s biological activity in pharmacological studies?
Methodological Answer:
The chlorophenoxy group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. For example:
- Enzyme Inhibition: The chlorine atom increases electron-withdrawing effects, stabilizing interactions with catalytic residues (e.g., in kinase or protease assays) .
- Structure-Activity Relationship (SAR): Compare analogs (e.g., 3-(4-fluorophenoxy)benzylamine) to isolate electronic vs. steric effects .
- In Vitro Assays: Use cell-based models (e.g., cancer cell lines) with IC₅₀ measurements to quantify potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
